Cas no 71532-93-9 (Benzene,1,1'-[1,2-ethanediylbis(thio)]bis[4-nitro- (9CI))

Benzene,1,1'-[1,2-ethanediylbis(thio)]bis[4-nitro- (9CI) structure
71532-93-9 structure
Product Name:Benzene,1,1'-[1,2-ethanediylbis(thio)]bis[4-nitro- (9CI)
CAS No:71532-93-9
MF:C14H12N2O4S2
MW:336.386080741882
CID:574015
PubChem ID:283876
Update Time:2025-04-19

Benzene,1,1'-[1,2-ethanediylbis(thio)]bis[4-nitro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1'-[1,2-ethanediylbis(thio)]bis[4-nitro- (9CI)
    • 2,5-dihydroindeno[1,2-c]pyridazin-3-one
    • 1,2-bis(4-nitrophenyl)diselane
    • 1,2-Bis-(4-nitro-phenylmercapto)-aethan
    • 1,2-bis-(4-nitro-phenylsulfanyl)-ethane
    • 1,2-bis(4-nitrophenylthio) ethane
    • AC1L3NWQ
    • AC1Q20Q2
    • Aethylen-bis-(4-nitro-phenylsulfid)
    • AG-F-26444
    • AR-1I0376
    • Bis(4-nitrophenyl) diselenide
    • bis(4-nitrophenyl)diselane
    • bis(p-nirophenyl) diselenide
    • CTK1C3677
    • di(p-nitrophenyl) diselenide
    • Dithioaethylenglykol-bis-(4-nitro-phenylaether)
    • 1-nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene
    • AE-848/30689045
    • AKOS001609264
    • 1,1'-[1,2-Ethanediylbis(thio)]bis(4-nitrobenzene)
    • 71532-93-9
    • 1-nitro-4-[2-(4-nitrophenyl)sulfanylethylsulfanyl]benzene
    • CBDivE_000648
    • NSC-139123
    • DTXSID80992030
    • EU-0070454
    • SCHEMBL8746687
    • NSC139123
    • 1,1'-(ethane-1,2-diyldisulfanediyl)bis(4-nitrobenzene)
    • MFCD00406525
    • Inchi: 1S/C14H12N2O4S2/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2
    • InChI Key: VKPWHSPOXMGOCD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])CCSC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 184.06374
  • Monoisotopic Mass: 336.02384922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 142Ų

Experimental Properties

  • PSA: 41.46
  • LogP: 5.43380
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